Chloro[tri(p-tolyl)phosphine]gold(I): A Technical Guide for Advanced Synthesis and Therapeutic Development
Chloro[tri(p-tolyl)phosphine]gold(I): A Technical Guide for Advanced Synthesis and Therapeutic Development
CAS Number: 28978-10-1
Abstract
This technical guide provides an in-depth examination of Chloro[tri(p-tolyl)phosphine]gold(I), a key organogold(I) compound pivotal to advancements in homogeneous catalysis and medicinal chemistry. We will dissect its structural characteristics, outline a robust synthetic protocol, and detail methods for its comprehensive characterization. The narrative emphasizes the causality behind its reactivity, particularly in the generation of catalytically active cationic gold species. Furthermore, this guide explores its burgeoning role in drug development, with a mechanistic focus on its function as an inhibitor of thioredoxin reductase (TrxR), a critical enzyme in cellular redox homeostasis and a validated target in oncology. This document is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights.
Introduction to Gold(I) Phosphine Complexes
Gold, often perceived as inert, exhibits remarkable chemical versatility when coordinated in its +1 oxidation state. Gold(I) phosphine complexes, such as the subject of this guide, represent a cornerstone of modern organogold chemistry. Characterized by a linear, two-coordinate geometry, these compounds balance stability with high reactivity, making them exceptional precursors and catalysts. The phosphine ligand is not a mere spectator; its steric and electronic properties are tunable, allowing for precise control over the reactivity and stability of the gold center.[1] The labile nature of the Au-P bond is fundamental to the catalytic activity and ligand exchange reactions that define their utility.[2]
The electron-donating methyl groups at the para position of the tolyl rings in tri(p-tolyl)phosphine make it a stronger electron-donating ligand than the unsubstituted triphenylphosphine. This increased electron density on the phosphorus atom strengthens the Au-P bond and modulates the electronic properties of the gold center, which can influence its catalytic activity and stability.[1]
Core Properties of Chloro[tri(p-tolyl)phosphine]gold(I)
Nomenclature and Chemical Identifiers
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Systematic Name: Chloro[tris(4-methylphenyl)phosphine]gold(I)
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Common Synonym: Chlorotri(p-tolyl)phosphinegold(I)
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CAS Number: 28978-10-1[3]
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Molecular Formula: C₂₁H₂₁AuClP[4]
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InChI Key: QHHGSPBDJCGVPV-UHFFFAOYSA-M[5]
Physicochemical Properties
The key properties of this stable, white crystalline solid are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 536.78 g/mol | [4] |
| Appearance | White to off-white solid/crystals | N/A |
| Melting Point | 205-210 °C | [6] |
| Solubility | Soluble in dichloromethane, chloroform; moderately soluble in ethanol. | [7] |
| Stability | Air-stable solid | [7] |
Structural Analysis
X-ray crystallographic studies provide definitive insight into the molecular architecture of Chloro[tri(p-tolyl)phosphine]gold(I). The gold(I) center adopts a nearly perfect linear coordination geometry, a hallmark of d¹⁰ metal complexes.[8]
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Coordination Geometry: Linear
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P—Au—Cl Bond Angle: 179.4°[8]
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Au—P Bond Length: 2.243 Å[8]
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Au—Cl Bond Length: 2.281 Å[8]
The linear arrangement minimizes steric repulsion and is electronically favored for the Au(I) center.
Caption: Molecular structure of Chloro[tri(p-tolyl)phosphine]gold(I).
Synthesis and Characterization
The synthesis of chloro(phosphine)gold(I) complexes is well-established and typically proceeds via the reduction of a gold(III) salt in the presence of the desired phosphine ligand. The phosphine acts as both a reducing agent and a coordinating ligand.
Synthetic Pathway
The most common and reliable synthesis involves the reaction of chloroauric acid (HAuCl₄) with two equivalents of tri(p-tolyl)phosphine. One equivalent of the phosphine reduces Au(III) to Au(I), becoming oxidized to the corresponding phosphine oxide, while the second equivalent coordinates to the resulting Au(I)Cl species.
Caption: General workflow for the synthesis of Chloro[tri(p-tolyl)phosphine]gold(I).
Detailed Experimental Protocol
This protocol is adapted from the robust synthesis of the analogous chloro(triphenylphosphine)gold(I).[9]
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Materials: Chloroauric acid trihydrate (HAuCl₄·3H₂O), Tri(p-tolyl)phosphine, 95% Ethanol, Diethyl ether.
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Procedure:
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In a round-bottom flask, dissolve chloroauric acid trihydrate (1.0 eq.) in approximately 50 mL of 95% ethanol per gram of HAuCl₄·3H₂O.
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In a separate beaker, prepare a solution of tri(p-tolyl)phosphine (2.1 eq.) in 95% ethanol.
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Slowly add the phosphine solution to the stirring chloroauric acid solution at room temperature. A white precipitate should form almost immediately.
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Continue stirring the suspension for 10-15 minutes to ensure the reaction goes to completion.
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Collect the white solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid sequentially with generous portions of 95% ethanol to remove the phosphine oxide byproduct, followed by diethyl ether to facilitate drying.
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Dry the purified white crystalline product under high vacuum.
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Self-Validation: The formation of a white precipitate is a primary indicator of product formation. The purity can be confirmed by melting point determination and the spectroscopic methods outlined below. The expected yield is typically high (>90%).
Spectroscopic and Analytical Characterization
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³¹P NMR Spectroscopy: This is the most direct method for characterizing phosphine coordination. In a suitable solvent (e.g., CDCl₃), Chloro[tri(p-tolyl)phosphine]gold(I) is expected to exhibit a single, sharp resonance. The coordination to gold causes a significant downfield shift compared to the free tri(p-tolyl)phosphine ligand (which appears around -7 ppm). The precise chemical shift for gold(I) phosphine complexes can vary, but typically falls in the range of +20 to +45 ppm relative to 85% H₃PO₄.[10][11] The absence of a signal near -7 ppm confirms the consumption of the starting phosphine ligand.
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Infrared (IR) Spectroscopy: Key vibrational bands can confirm the structure. Look for characteristic C-H and C=C stretching frequencies of the tolyl groups. A key diagnostic band is the Au-Cl stretch, which typically appears in the far-IR region around 330 cm⁻¹.
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Elemental Analysis: Provides confirmation of the elemental composition (C, H) and purity of the synthesized compound.
Reactivity and Mechanistic Insights
The primary utility of Chloro[tri(p-tolyl)phosphine]gold(I) in catalysis stems from its role as a stable precatalyst. The active catalytic species is typically a cationic gold(I) complex, generated in situ by abstracting the chloride ligand.
Generation of the Catalytically Active Species
The chloride ligand can be readily removed by treatment with a silver salt of a non-coordinating anion, such as AgSbF₆, AgBF₄, or AgOTf. The silver cation coordinates to the chloride, precipitating as insoluble AgCl and leaving the cationic [Au(P(p-tolyl)₃)]⁺ species in solution, coordinated by the weakly coordinating anion.[2] This electrophilic gold cation is the highly active species in catalytic cycles.
Caption: Activation of the precatalyst to the active cationic gold(I) species.
This activation strategy is central to nearly all catalytic applications of this compound, rendering alkynes, allenes, and alkenes highly susceptible to nucleophilic attack.
Applications in Drug Development and Catalysis
Catalyst in Organic Synthesis
As an efficient π-acid, the [Au(P(p-tolyl)₃)]⁺ catalyst is highly effective in a wide array of organic transformations, particularly those involving the activation of carbon-carbon multiple bonds. Its applications include:
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Cycloisomerization of Enynes: Catalyzing the intramolecular reaction between an alkene and an alkyne to form complex carbocyclic and heterocyclic structures.
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Nucleophilic Additions to Alkynes: Facilitating the addition of water, alcohols, carboxylic acids, and amines to alkynes (hydrofunctionalization).
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Rearrangement Reactions: Promoting complex skeletal rearrangements, such as the Meyer-Schuster and Rupe rearrangements.
The enhanced electron-donating ability of the tri(p-tolyl)phosphine ligand, compared to triphenylphosphine, can increase the electron density on the gold center, potentially modifying its π-acidity and influencing the rate and selectivity of these catalytic transformations.
Potential as a Therapeutic Agent: Targeting Thioredoxin Reductase
A growing body of research has identified gold(I) phosphine complexes as potent inhibitors of the thioredoxin system.[9] This system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial regulator of cellular redox balance and is often overexpressed in cancer cells, contributing to aggressive proliferation and drug resistance.
Mechanism of Action: Gold(I) complexes are soft electrophiles with a high affinity for soft nucleophiles like selenocysteine. The active site of mammalian TrxR contains a rare selenocysteine residue that is essential for its catalytic activity. Chloro[tri(p-tolyl)phosphine]gold(I), or more accurately, the [Au(P(p-tolyl)₃)]⁺ cation formed after chloride dissociation, is believed to irreversibly bind to this selenocysteine residue.[9] This covalent modification inactivates the enzyme, leading to:
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Disruption of Redox Homeostasis: Inability to reduce thioredoxin leads to an accumulation of oxidized proteins.
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Increased Oxidative Stress: The cell loses a primary defense mechanism against reactive oxygen species (ROS).
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Induction of Apoptosis: The overwhelming oxidative stress triggers programmed cell death pathways, selectively killing cancer cells that operate under a higher basal level of oxidative stress.
This targeted mechanism makes Chloro[tri(p-tolyl)phosphine]gold(I) and related analogues promising candidates for the development of novel anticancer therapeutics, particularly for drug-resistant tumors.
Handling, Storage, and Safety
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Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from light. It is stable under normal laboratory conditions.
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Toxicity: While specific toxicity data for this compound is limited, gold complexes should be handled with care. They can be irritants and may have cytotoxic properties.
Conclusion and Future Outlook
Chloro[tri(p-tolyl)phosphine]gold(I) is more than a simple chemical reagent; it is a versatile tool for molecular innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable precursor for generating highly active gold(I) catalysts. The tunability of the phosphine ligand continues to offer opportunities for fine-tuning catalytic performance. In parallel, its potent and selective inhibition of thioredoxin reductase places it at the forefront of a promising class of next-generation therapeutic agents. Future research will likely focus on conjugating this gold(I) phosphine moiety to targeting vectors for tissue-specific drug delivery and on developing novel catalytic transformations that leverage its unique electronic properties.
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